molecular formula C10H16N2O2 B12221881 Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate

Cat. No.: B12221881
M. Wt: 196.25 g/mol
InChI Key: PEFGMPAEWAJKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One method reported involves the reaction of 1-cyanoethyl bromide with methyl imidazole to form 1-cyanoethyl-2-ethyl imidazole. This intermediate is then reacted with ammonia cyanide, followed by dehydration and crystallization to yield the desired product .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-1H-imidazole-2-carboxylate
  • 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

Uniqueness

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where other imidazole derivatives may not be as effective .

Biological Activity

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H16_{16}N2_2O2_2
  • Molecular Weight : 210.26 g/mol
  • Structure : The compound features an imidazole ring, an ethyl ester group, and isopropyl and methyl substituents, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Binding Affinity : The imidazole ring acts as a ligand, capable of binding to metal ions or enzymes, modulating their activity. This property is significant in drug design and development.
  • Biochemical Pathways : The compound may influence multiple biochemical pathways due to the versatile nature of imidazole derivatives, which are known for their broad range of activities including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
P. aeruginosa64 μg/mL

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammation markers when administered during inflammatory responses .

Table 2: Anti-inflammatory Activity

Treatment GroupInflammation Score (Post-treatment)
Control8.5 ± 0.5
Ethyl Imidazole4.2 ± 0.3

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting potential as a therapeutic agent in treating infections.
  • In Vivo Anti-inflammatory Study : Another research effort focused on the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats. The results showed a marked decrease in paw swelling compared to controls, supporting its potential use in treating inflammatory conditions .
  • Cytotoxicity Assessments : Further investigations assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 4-methyl-1-propan-2-ylimidazole-2-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-11-8(4)6-12(9)7(2)3/h6-7H,5H2,1-4H3

InChI Key

PEFGMPAEWAJKSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN1C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.